Product packaging for Iminoglutarate(Cat. No.:CAS No. 23648-80-8)

Iminoglutarate

Cat. No.: B1219421
CAS No.: 23648-80-8
M. Wt: 143.1 g/mol
InChI Key: UZWLXPOZNAJCJV-UHFFFAOYSA-L
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Description

Iminoglutarate, also known as 2-iminoglutarate, is a high-value biochemical intermediate with the molecular formula C5H5NO4 2- and a molecular weight of 143.10 g/mol . Its primary research application is in the study of glutamate dehydrogenase (GDH), a pivotal enzyme that connects carbon and nitrogen metabolism in all living organisms . During the GDH-catalyzed reductive amination of α-ketoglutarate to form glutamate, this compound is formed as a central intermediate . Research-grade this compound is indispensable for mechanistic and structural studies, as it allows researchers to trap the enzyme in a pre-hydride transfer state, facilitating detailed kinetic analysis and high-resolution crystallography . For instance, studies on GDH from Corynebacterium glutamicum and Aspergillus niger have utilized this compound to elucidate the enzyme's closed conformation during catalysis and to define the ammonium ion-binding pocket . Furthermore, its use extends to investigations on post-translational regulation, such as phosphorylation-mediated coenzyme specificity switching in yeast GDH . This compound is essential for researchers in enzymology and metabolic pathway analysis seeking to unravel catalytic mechanisms and allosteric regulation. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NO4-2 B1219421 Iminoglutarate CAS No. 23648-80-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iminopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4/c6-3(5(9)10)1-2-4(7)8/h6H,1-2H2,(H,7,8)(H,9,10)/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWLXPOZNAJCJV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])C(=N)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90946463
Record name 2-Iminopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90946463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23648-80-8
Record name Iminoglutarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023648808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Iminopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90946463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Enzymatic Biotransformation Pathways Involving Iminoglutarate

Glutamate (B1630785) Dehydrogenase (GDH)-Catalyzed Reactions and Iminoglutarate Intermediacy

Glutamate dehydrogenase (GDH) is a mitochondrial enzyme that catalyzes the reversible oxidative deamination of L-glutamate to α-ketoglutarate and ammonia (B1221849). uwec.edu This reaction is a crucial metabolic control point, and the intermediacy of α-iminoglutarate is central to its mechanism. nih.gov The enzyme's ability to function in both anabolic and catabolic directions underscores its importance in cellular metabolism.

The synthesis of L-glutamate from α-ketoglutarate and ammonia, known as reductive amination, proceeds through the formation of an enzyme-bound α-iminoglutarate intermediate. nih.gov This process is fundamental for the assimilation of ammonia into organic molecules.

The formation of the this compound intermediate begins with the binding of α-ketoglutarate and a reduced cofactor (NADPH or NADH) to the active site of GDH. nih.gov Subsequently, ammonia performs a nucleophilic attack on the α-carbonyl carbon of the enzyme-bound α-ketoglutarate. nih.gov This leads to the formation of a carbinolamine intermediate. nih.gov

The elimination of a water molecule from this carbinolamine intermediate results in the generation of the α-iminoglutarate intermediate. nih.gov Isotope exchange studies and spectroscopic analyses have provided evidence for this proposed mechanism, ruling out an earlier hypothesis involving a Schiff's base with an active-site lysine (B10760008) residue. nih.gov The enzyme facilitates this reaction, showing a remarkable ability to catalyze the reaction with ammonia while inhibiting a similar reaction with water. researchgate.net This specificity points to an extraordinary recognition of ammonia by the enzyme. researchgate.net

Key Steps in this compound Formation

StepDescriptionKey Intermediates
1Binding of α-ketoglutarate and NADPH/NADH to GDH.GDH-NADPH-α-ketoglutarate ternary complex. nih.gov
2Nucleophilic attack by ammonia on the α-carbonyl carbon of α-ketoglutarate. nih.govCarbinolamine intermediate. nih.gov
3Elimination of a water molecule. nih.govα-iminoglutarate intermediate. nih.gov

Once the α-iminoglutarate intermediate is formed within the active site, the reaction proceeds with the transfer of a hydride ion from the reduced coenzyme (NADPH or NADH) to the imine carbon. uwec.eduebi.ac.uk This reduction of the imino group to an amino group completes the synthesis of L-glutamate. nih.gov The close proximity and proper orientation of the reduced coenzyme to the newly formed imino group facilitate this efficient hydride transfer. nih.gov This step is crucial as it establishes the stereochemistry of the α-carbon in the resulting L-glutamate molecule. uwec.edu

Studies on the carbonyl oxygen exchange of α-ketoglutarate have revealed that this process, both in its free and enzyme-bound state, likely proceeds through a gem-diol intermediate. researchgate.net It has been observed that the enzyme actually slows down the carbonyl oxygen exchange in bound α-ketoglutarate compared to the free keto acid. researchgate.net This suggests that the enzyme-NADPH-α-ketoglutarate complex may exist in two forms: a predominant, rapidly formed state and an unstable, trace-amount form that is produced via the gem-diol intermediate. researchgate.net It is this unstable form that is believed to be the reactive species for the subsequent reaction with ammonia to form this compound. researchgate.net

The reverse reaction, the oxidative deamination of L-glutamate, is also catalyzed by GDH and proceeds via the same this compound intermediate. uwec.eduwordpress.com In this direction, the reaction begins with the deprotonation of the α-amino group of glutamate. ebi.ac.uk This is followed by a hydride transfer from the substrate to the oxidized cofactor (NAD+ or NADP+), leading to the formation of the this compound intermediate. ebi.ac.uk The subsequent nucleophilic attack by a water molecule on the imine carbon, facilitated by active site residues, leads to a carbinolamine intermediate. ebi.ac.uk The collapse of this intermediate eliminates ammonia and regenerates α-ketoglutarate. ebi.ac.uk This pathway is a significant route for the catabolism of amino acids, funneling their nitrogen into ammonia for excretion and their carbon skeletons into the TCA cycle. wikipedia.orgnih.gov

Cofactor Preference of Glutamate Dehydrogenase

Reaction DirectionPreferred Cofactor (Generally)Metabolic Role
Reductive Amination (α-ketoglutarate to L-glutamate)NADPH uwec.eduAmmonia assimilation, Amino acid synthesis. nih.gov
Oxidative Deamination (L-glutamate to α-ketoglutarate)NAD+ uwec.eduAmino acid catabolism, Urea (B33335) cycle precursor formation. wikipedia.org

Reductive Amination of Alpha-Ketoglutarate (B1197944) to L-Glutamate

Glutamate Synthase (GOGAT)-Catalyzed Reactions and this compound Derivatives

The catalytic mechanism of GOGAT is a highly coordinated process that occurs at two distinct active sites within the enzyme: a glutaminase (B10826351) site and a synthase site. A key feature of this mechanism is the intramolecular channeling of ammonia, which is produced at the glutaminase site, to the synthase site where it is utilized for the synthesis of glutamate. The formation of 2-iminoglutarate as an intermediate is a pivotal step in this pathway.

Reductive Transfer of Amide Nitrogen to Alpha-Ketoglutarate via this compound Formation

The synthesis of glutamate by GOGAT is a multi-step process that begins with the binding of glutamine and 2-oxoglutarate to their respective active sites. The reaction can be dissected as follows:

Glutamine Hydrolysis : At the amidotransferase (GAT) or glutaminase domain, a molecule of L-glutamine binds and is hydrolyzed, releasing the first molecule of L-glutamate and an ammonia molecule (NH₃). This reaction is catalyzed by a nucleophilic cysteine residue in the active site.

Ammonia Channeling : The ammonia produced is not released into the cellular environment but is instead transferred through an intramolecular tunnel, approximately 31 Å long in some bacterial enzymes, to the second active site, the synthase domain. This channeling mechanism prevents the loss of the reactive ammonia and protects it from protonation in the aqueous cellular environment.

This compound Formation : Within the synthase domain, the channeled ammonia performs a nucleophilic attack on the C2 carbon of a bound α-ketoglutarate molecule. This is followed by the elimination of a water molecule, resulting in the formation of a Schiff base intermediate known as 2-iminoglutarate.

Reduction to Glutamate : The 2-iminoglutarate intermediate is then reduced to form the second molecule of L-glutamate. This reduction is accomplished by the transfer of a hydride ion from a reduced flavin mononucleotide (FMN) cofactor located in the synthase domain.

This sequence of events ensures the efficient and controlled transfer of the amide nitrogen from glutamine to α-ketoglutarate, with 2-iminoglutarate serving as the central, albeit transient, chemical species in this transformation.

Mechanistic Aspects of this compound Involvement in GOGAT Catalysis

The involvement of this compound in the GOGAT catalytic cycle is intricately linked to the complex structure and coordinated function of the enzyme's various domains and cofactors. Glutamate synthases are classified based on their electron donor: ferredoxin-dependent (Fd-GOGAT), NADH-dependent (NADH-GOGAT), and NADPH-dependent (NADPH-GOGAT). These different forms, while catalyzing the same fundamental reaction, possess distinct subunit compositions and electron transfer pathways that converge on the reduction of the this compound intermediate.

The structure of GOGAT is modular, typically comprising an amidotransferase domain and a synthase domain, which itself can be composed of subdomains for cofactor binding. For instance, the bacterial NADPH-GOGAT is often a heterodimer of α and β subunits. The α subunit contains the glutaminase and synthase active sites, including the FMN cofactor and a [3Fe-4S] iron-sulfur cluster. The β subunit is responsible for accepting electrons from NADPH via a FAD cofactor and transferring them to the α subunit through additional [4Fe-4S] clusters. Eukaryotic NADH-GOGAT and plant Fd-GOGAT often exist as single large polypeptides containing all the necessary functional domains.

The catalytic cycle is tightly regulated to ensure the synchronization of glutamine hydrolysis and glutamate synthesis. The binding of α-ketoglutarate to the synthase site is believed to induce a conformational change in the enzyme. This change is crucial as it signals the glutaminase domain to begin the hydrolysis of glutamine, thus initiating the flow of ammonia. This regulatory mechanism prevents the wasteful hydrolysis of glutamine when its nitrogen acceptor, α-ketoglutarate, is not available.

The reduction of 2-iminoglutarate is a critical step that requires a flow of electrons from an external donor. In NADPH-GOGAT, the electron transfer pathway is as follows: NADPH → FAD → [4Fe-4S] clusters → [3Fe-4S] cluster → FMN

The reduced FMN (FMNH₂) then directly donates a hydride to the C2 carbon of the 2-iminoglutarate intermediate, breaking the C=N double bond and forming L-glutamate. The final step involves the protonation of the nitrogen atom, with a conserved glutamate residue suggested to act as the proton donor.

Table 1: Properties of Different Classes of Glutamate Synthase (GOGAT)

Property Ferredoxin (Fd)-GOGAT NADH-GOGAT NADPH-GOGAT
Electron Donor Reduced Ferredoxin NADH NADPH
Typical Organisms Plants, Cyanobacteria Plants, Fungi, Diatoms Bacteria, Archaea
Subunit Structure Monomeric Single polypeptide (fusion of α and β-like subunits) Heterodimeric (α and β subunits)
Key Cofactors [3Fe-4S], FMN [3Fe-4S], FMN, FAD [3Fe-4S], [4Fe-4S], FMN, FAD
Cellular Location Plastids (in plants) Plastids (in plants) Cytosol

Table 2: Domain Functions in a Prototypical Bacterial NADPH-GOGAT

Subunit Domain Function
α Subunit Amidotransferase (GAT) Domain Binds and hydrolyzes L-glutamine to L-glutamate and ammonia.
α Subunit Synthase Domain Binds α-ketoglutarate, receives channeled ammonia to form 2-iminoglutarate, and reduces it to L-glutamate using FMNH₂.
β Subunit FAD-binding Domain Binds NADPH and accepts electrons, reducing FAD to FADH₂.
β Subunit Iron-Sulfur Cluster Domain Contains [4Fe-4S] clusters that mediate electron transfer from FADH₂ to the α subunit.

Structural and Mechanistic Enzymology of Iminoglutarate Interacting Enzymes

Active Site Architecture and Iminoglutarate Binding Specificity

The active sites of enzymes interacting with this compound are highly specialized to bind substrates, cofactors, and intermediates, facilitating precise chemical transformations. The specificity for this compound binding is dictated by the precise arrangement of amino acid residues within these active sites.

Identification and Roles of Key Catalytic Residues in this compound Processing

Enzymes involved in this compound metabolism, such as glutamate (B1630785) dehydrogenase (GDH), employ specific amino acid residues to facilitate catalysis. For instance, in GDH, residues like Lys125 and Asp165 are critical. Asp165 acts as a general base, deprotonating the alpha-amino group of glutamate, which is a precursor in the reaction that leads to this compound formation. This deprotonation is coupled with hydride transfer to the NAD+ cofactor. Subsequently, Lys125 plays a role in activating a water molecule for nucleophilic attack on the imine intermediate, thereby facilitating the hydrolysis of the this compound. Asp165 also participates in proton transfer during the formation and breakdown of the carbinolamine intermediate mdpi.comebi.ac.uk.

Proline dehydrogenase (PRODH), another key enzyme in proline catabolism, also exhibits specific residues involved in processing its substrates and intermediates. While PRODH directly oxidizes proline to Δ¹-pyrroline-5-carboxylate (P5C), which then non-enzymatically opens to glutamate semialdehyde (GSA) and subsequently to this compound in some pathways, its active site is designed for proline binding and oxidation. Studies on Thermus thermophilus ProDH suggest that a distorted α8 helix contributes three conserved residues (Tyr-x-x-Arg-Arg) that interact with proline, crucial for catalysis mdpi.com. In Escherichia coli PutA, a conserved tyrosine residue (Tyr540) has been identified as important for enforcing the preference for proline over hydroxyproline, influencing substrate specificity acs.org.

Substrate and Cofactor Recognition Facilitating this compound Formation

The formation of this compound, particularly within the context of glutamate dehydrogenase activity, relies on the recognition of specific substrates and cofactors. Glutamate dehydrogenase catalyzes the reversible oxidative deamination of L-glutamate, using NAD⁺ or NADP⁺ as cofactors ebi.ac.ukfrontiersin.org. The reaction involves the substrate L-glutamate, ammonia (B1221849), and the cofactor NAD(P)⁺. The initial step involves the deprotonation of the alpha-amino group of glutamate, followed by hydride transfer to the cofactor, leading to the formation of an α-iminoglutarate intermediate mdpi.comebi.ac.uk.

Proline dehydrogenase (PRODH) utilizes FAD as a cofactor and oxidizes L-proline to Δ¹-pyrroline-5-carboxylate (P5C) imrpress.commdpi.com. P5C then undergoes non-enzymatic hydrolysis to glutamate semialdehyde (GSA), which can be considered a precursor to this compound in broader metabolic contexts or directly processed by P5C dehydrogenase nih.govnih.gov. The recognition of proline by PRODH involves specific binding interactions within its active site, mediated by residues like Tyr540 in E. coli PutA, which contributes to substrate specificity acs.org.

Conformational Dynamics and Allosteric Regulation in this compound-Forming Enzymes

Enzymes involved in this compound pathways exhibit dynamic conformational changes and are subject to allosteric regulation, which fine-tunes their activity in response to cellular conditions.

Enzyme Conformational Changes during this compound Conversion and Release

The catalytic cycle of enzymes like glutamate dehydrogenase involves significant conformational changes. For example, the binding of substrates and cofactors, such as α-ketoglutarate and NADPH, induces a transition from an "open" to a "closed" conformation. This domain closure is essential for forming a fully functional active site, positioning the substrate and cofactor optimally for catalysis and excluding water from the active site frontiersin.orgwhiterose.ac.uknih.gov. In the case of Aspergillus niger GDH, crystal structures have revealed subunits in different conformational states, indicating that α-ketoglutarate-dependent homotropic cooperativity follows models like the Monod-Wyman-Changeux (MWC) model pdbj.org. These conformational shifts are critical for the efficient binding, conversion, and release of intermediates like this compound.

Allosteric Modulation of Enzyme Activity in the Context of this compound Pathways

Allosteric regulation plays a vital role in controlling the flux through metabolic pathways involving this compound. Glutamate dehydrogenase (GDH) is a well-known example of an allosterically regulated enzyme. In many organisms, GDH activity is modulated by effectors such as ATP, GTP, ADP, α-ketoglutarate, and NADH/NADPH frontiersin.orgnih.govpdbj.org. These molecules bind to sites distinct from the active site, inducing conformational changes that alter the enzyme's affinity for its substrates or its catalytic rate. For instance, in fungal GDH, the enzyme is forward-inhibited by the formation of mixed disulfides, and its cooperativity with α-ketoglutarate is regulated allosterically pdbj.org. Such allosteric mechanisms ensure that the production and consumption of this compound are tightly coupled to the cell's energy and nitrogen status.

Homology Modeling and Structural Elucidation of this compound-Bound Complexes

Determining the three-dimensional structures of enzymes in complex with their substrates and intermediates, such as this compound, provides invaluable insights into their catalytic mechanisms. Techniques like X-ray crystallography and cryo-electron microscopy have been instrumental in this regard.

High-resolution crystal structures of glutamate dehydrogenase (GDH) in complex with NADP⁺, α-ketoglutarate, and even reaction intermediates like α-iminoglutarate have been determined for various organisms mdpi.comnih.govpdbj.org. These structures reveal the precise positioning of the this compound intermediate within the active site, highlighting the interactions with key catalytic residues and the cofactor. For example, studies on Aspergillus niger GDH have elucidated the structural features responsible for positioning α-ketoglutarate, NADPH, ammonium (B1175870) ion, and reaction intermediates like α-iminoglutarate within the active site pdbj.org.

Advanced Methodologies for Studying Iminoglutarate in Research

Analytical Techniques for Related Biochemical Pathway Analysis

Chromatographic Methods in Enzymatic Assays Involving Iminoglutarate Precursors/Products

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), are fundamental tools for analyzing metabolites in enzymatic assays related to this compound. These methods are crucial for separating and quantifying precursors, products, and intermediates within metabolic pathways. For instance, studies focusing on the glutamate (B1630785) metabolomic cycle, which is intrinsically linked to this compound metabolism, frequently utilize HPLC coupled with MS, employing columns designed for hydrophilic interaction liquid chromatography (HILIC) to effectively separate polar and ionizable compounds helixchrom.com.

These chromatographic approaches enable the detailed analysis of enzymatic reactions. For example, research into the kinetics of enzymes like glutamate dehydrogenase, which is involved in the interconversion of glutamate and alpha-ketoglutarate (B1197944) (a precursor to this compound), relies on HPLC to monitor substrate depletion and product formation zu.edu.pkarchive.orgnih.gov. A practical application involves measuring the production of specific molecules, such as isovaleryl-CoA from 2-ketoisocaproic acid, using HPLC in enzymatic assays to assess enzyme activity nih.gov. Furthermore, HPLC is routinely used to quantify levels of key metabolites like glutamate in various biological matrices, such as brain tissue researchgate.net. Mobile phases typically comprise mixtures of water and organic solvents, often enhanced with additives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) to improve ionization efficiency for MS detection, with gradient elution being a common strategy for achieving optimal separation of complex mixtures helixchrom.com.

Analyte/MetaboliteRelated Pathway/EnzymeChromatographic MethodDetection MethodTypical Application
GlutamateGlutamate metabolismRP-HPLC, HILIC-HPLCUV, MS/MSQuantification in biological samples, enzymatic assays helixchrom.comresearchgate.net
Alpha-KetoglutarateTCA Cycle, Glutamate metabolismHILIC-HPLCMS/MSAnalysis of metabolic intermediates helixchrom.com
GlutamineAmino acid metabolismHILIC-HPLCMS/MSQuantification in biological samples helixchrom.com
Isovaleryl-CoABranched-chain amino acid metabolismRP-HPLCUVProduct monitoring in enzymatic assays nih.gov
2-Ketoisocaproic acidBranched-chain amino acid metabolismRP-HPLCUVSubstrate monitoring in enzymatic assays nih.gov

Electrochemical Detection Strategies for Related Metabolites in this compound Pathways

Electrochemical detection methods offer highly sensitive and selective approaches for monitoring metabolites associated with this compound pathways. These strategies often leverage modified electrodes, incorporating nanomaterials such as carbon nanotubes (CNTs) or metal nanoparticles (e.g., Nickel, Copper), which significantly enhance electrocatalytic activity towards target analytes researchgate.netresearchgate.netnih.gov. Amperometric and voltammetric techniques are widely employed to detect amino acids, many of which are integral to this compound metabolism, including glutamate, arginine, serine, and alanine (B10760859) researchgate.netresearchgate.netnih.govmdpi.comresearchgate.net.

For instance, nanostructured electrodes, such as those functionalized with Ni(OH)2 nanoparticles on carbon nanotubes, have demonstrated potent electrocatalytic capabilities for amino acids, facilitating their accurate quantification in complex biological matrices researchgate.net. These electrochemical sensors can achieve detection limits in the micromolar to nanomolar range, depending on the specific metabolite and electrode modification researchgate.netresearchgate.net. Coupling these electrochemical detectors with separation techniques like liquid chromatography further refines specificity and analytical power researchgate.netresearchgate.net. Furthermore, electrochemical approaches are advancing towards in vivo metabolite monitoring by mimicking metabolic pathways on electrode surfaces to enable the detection of a broad spectrum of compounds researchgate.net. Glutamate, a critical metabolite in numerous cellular processes and closely related to this compound, is a frequent target for electrochemical sensors, with reported detection limits as low as 1.5 µM researchgate.net.

Target MetaboliteElectrochemical TechniqueElectrode Material/ModificationTypical Detection LimitApplication Context
GlutamateAmperometry, VoltammetryGCE/MWCNT, Au nanoclusters/PPyox1.5 µM (Glutamate)Neurotransmitter monitoring, metabolic studies nih.govmdpi.comresearchgate.net
ArginineAmperometry, VoltammetryNi(OH)2/CNTs on SPE0.18 µMAmino acid quantification in metabolic pathways researchgate.netresearchgate.net
SerineAmperometry, VoltammetryNi(OH)2/CNTs on SPE0.85 µMAmino acid quantification in metabolic pathways researchgate.net
AlanineAmperometry, VoltammetryNi(OH)2/CNTs on SPE29.67 µMAmino acid quantification in metabolic pathways researchgate.net
GlycineAmperometry, VoltammetryModified GCE0.9 µMAmino acid quantification in metabolic pathways researchgate.net
NADHAmperometryVarious modified electrodesVariesCofactor in energy metabolism mdpi.com

Compound List:

this compound

Glutamate

Alpha-Ketoglutarate (α-Ketoglutaric Acid)

Glutamine

Glutamic Acid

Gamma-Aminobutyric Acid (GABA)

Arginine

Ornithine

Citrulline

Tyrosine

Tryptophan

Histidine

Methionine

Cysteine

Alanine

Serine

Valine

Glycine

Isovaleryl-CoA

2-Ketoisocaproic acid

Dopamine

Serotonin

Ascorbic Acid

Acetylcholine (AChE)

Nicotinamide (B372718) adenine (B156593) dinucleotide (NADH)

Adenosine triphosphate (ATP)

Reactive oxygen species (ROS)

AcCoA

Ammonia (B1221849)

Hydrogen peroxide (H2O2)

Ferricyanide

6-dichlorophenolindophenol (DCIP)

NAD+

NADP+

NADPH

Urea (B33335)

L-cysteine

L-arginine

L-ornithine

L-citrulline

L-glutamate

L-serine

L-alanine

L-histidine

L-methionine

L-tryptophan

L-tyrosine

L-glutamine

L-valine

L-glycine

2,4-dinitrophenylhydrozine

Nitrate

Sulfite

Hydrogen (H2)

Nitrogen (N2)

Synthetic Strategies for Iminoglutarate Derivatives and Analogues

Chemoenzymatic Approaches for Iminoglutarate Analogue Synthesis

Chemoenzymatic synthesis combines the strengths of traditional chemical synthesis with the exquisite selectivity and mild reaction conditions offered by enzymes. This approach is particularly valuable for generating chiral molecules and complex analogues that are challenging to produce through purely chemical means.

One significant application of chemoenzymatic synthesis in this domain involves the preparation of glutamate (B1630785) analogues. For instance, a series of L-2,4-syn-4-alkylglutamic acid analogues (compounds 1a-i ) were synthesized with high yields and enantiomeric excess (>99% ee) from their corresponding 4-substituted ketoglutaric acids (2a-i ) using the enzyme aspartate aminotransferase (AAT) from either pig heart or E. coli nih.gov. This method exemplifies the precise control achievable through enzymatic catalysis, enabling the generation of specific stereoisomers.

Enzymes can also be employed for the kinetic resolution of racemic mixtures, a crucial step in obtaining enantiomerically pure compounds. For example, a chemoenzymatic approach utilized the lipase (B570770) CAL-B for the hydrolysis of racemic (4-Benzyl-3-oxo-morpholin-2-yl)-acetic acid methyl ester, yielding the (R)-enantiomer with a high enantiomeric excess (ee% = 90.90) academax.com. While this specific example is not a direct this compound derivative, it demonstrates the utility of enzymes in resolving chiral intermediates that could be precursors to such compounds.

Furthermore, chemical methods often serve as the initial steps in chemoenzymatic strategies. For example, ethyl α-cyano-β-iminoglutarate, a precursor to glutazine, was synthesized chemically in 70% yield rsc.org. This intermediate can then be further elaborated through chemical or potentially enzymatic transformations to access a range of derivatives.

Table 1: Representative Chemoenzymatic Synthesis of this compound Analogues and Related Compounds

Reaction TypeEnzyme UsedSubstrate(s)Product(s)Key Outcome(s)Citation(s)
Analogue SynthesisAspartate Aminotransferase (AAT)4-substituted ketoglutaric acids (2a-i )L-2,4-syn-4-alkylglutamic acid analogues (1a-i )High yield, >99% ee nih.gov
Kinetic ResolutionLipase (CAL-B)Racemic (4-Benzyl-3-oxo-morpholin-2-yl)-acetic acid methyl ester ((R)/(S)-1)(R)-2 (hydrolyzed product)High enantiomeric excess (ee% = 90.90) academax.com
Precursor Synthesis (Chemical)N/AEthyl acetone-1,3-dicarboxylateEthyl α-cyano-β-iminoglutarate70% yield rsc.org

Stereocontrolled Synthesis of Functionalized this compound Derivatives

Stereocontrolled synthesis aims to precisely dictate the three-dimensional arrangement of atoms within a molecule, a critical aspect for compounds intended for biological applications. This field has seen significant advancements through the development of asymmetric chemical catalysis and the utilization of enzymes with inherent stereoselectivity.

A notable contribution to the stereocontrolled synthesis of functionalized this compound derivatives comes from the work on carbohydrate-derived precursors. For instance, N-acetyl and N-Cbz derivatives of a bicyclic lactone, synthesized from d-ribose, were reacted with alcohols. This process yielded novel 2,3-iminoglutamate derivatives and functionalized glutamate analogues, such as 4(S)-hydroxy-3(S)-methoxy-l-glutamate and its ethoxy and (benzyloxy) analogues acs.orgcapes.gov.bracs.org. These syntheses represent a significant achievement, being the first examples of stereocontrolled synthesis for glutamate analogues dissymmetrically substituted at the β,γ-positions, starting from a carbohydrate scaffold acs.orgcapes.gov.bracs.org.

Enzymes like imine reductases (IREDs) are also pivotal in stereoselective synthesis. These enzymes catalyze the enantioselective reduction of imines to primary amines, a process directly applicable to the synthesis of chiral amino acids. Methods have been developed for the preparation of primary 2-amino carboxylic acids from their corresponding 2-imino carboxylic acid precursors using imine reductases, offering an enzymatic route to enantiomerically pure amino acid derivatives google.com.

Mechanistic studies have also illuminated pathways for stereocontrolled transformations involving imino intermediates. For example, in the context of amino acid dehydrogenase reactions, 2-iminoglutarate is formed as an intermediate. Research suggests that the stereoselective hydrogenation of chiral iminium ions, potentially derived from this compound, can be achieved through catalytic processes, including those inspired by enzymatic mechanisms involving protonation and selective reduction under specific conditions researchgate.netmdpi.com.

Table 2: Key Stereocontrolled Synthesis Strategies for this compound Derivatives

Reaction TypeStarting Material(s) / Intermediate(s)Key Reagent(s) / Catalyst(s)Product(s)Key Outcome(s)Citation(s)
Analogue Synthesis from CarbohydratesN-acetyl/N-Cbz derivatives (24, 27) from d-riboseBF3·OEt22,3-iminoglutamate derivative (28), 4(S)-hydroxy-3(S)-methoxy-l-glutamate (31), 3(S)-ethoxy/benzyloxy analogues of 31Stereocontrolled synthesis of dissymmetrically substituted β,γ-positions acs.orgcapes.gov.bracs.org
Reductive Amination2-imino carboxylic acidImine Reductase (enzyme)Primary 2-amino carboxylic acidEnantioselective preparation google.com
Iminium Ion Hydrogenation2-imino glutarateChiral Brønsted acid catalystChiral amino acid derivativeSelective hydrogenation researchgate.net

Compound List:

this compound (general term)

Ethyl α-cyano-β-iminoglutarate

Glutazine

Ethyl glutazine-3-carboxylate

2,3-iminoglutamate derivative 28

4(S)-hydroxy-3(S)-methoxy-l-glutamate 31

3(S)-ethoxy analogue of 31

3(S)-(benzyloxy) analogue of 31

L-2,4-syn-4-alkylglutamic acid analogues (1a-i)

4-substituted ketoglutaric acids (2a-i)

alpha-iminoglutarate (intermediate)

delta 1-pyrroline-2-carboxylic acid

2-imino glutarate

2-iminoglutarate (2-IG)

2-amino-2-hydroxyglutarate

Broader Biochemical and Metabolic Implications of Iminoglutarate Research

Iminoglutarate's Position in Central Carbon and Nitrogen Metabolism Intersections

This compound serves as the direct link between the tricarboxylic acid (TCA) cycle, a cornerstone of central carbon metabolism, and the assimilation and release of ammonia (B1221849), a central aspect of nitrogen metabolism. ebi.ac.uknih.gov This connection is established through the reversible reaction catalyzed by glutamate (B1630785) dehydrogenase (GDH), which interconverts glutamate and α-ketoglutarate. nih.gov

In the catabolic direction, glutamate undergoes oxidative deamination. In this process, glutamate is first oxidized to form an this compound intermediate, with the concurrent reduction of a cofactor like NAD⁺ or NADP⁺. ebi.ac.uknih.gov This intermediate is then hydrolyzed to yield α-ketoglutarate (also known as 2-oxoglutarate) and ammonia. nih.gov The α-ketoglutarate produced can directly enter the TCA cycle to be used for energy production or as a precursor for biosynthesis. creative-proteomics.comresearchgate.net

Conversely, in the anabolic direction, α-ketoglutarate reacts with ammonia to form this compound, which is subsequently reduced by NADPH to produce glutamate. nih.govebi.ac.uk This reaction, known as reductive amination, is a primary pathway for assimilating inorganic nitrogen into an organic form. nih.govebi.ac.uk Therefore, the formation and consumption of this compound represent a crucial control point that dictates the flow of metabolites between carbon and nitrogen pools, depending on the cell's energy status and biosynthetic needs. nih.govnih.gov The metabolite α-ketoglutarate itself is a key sensor of the carbon/nitrogen balance within the cell. nih.govresearchgate.net

Table 1: this compound in the Glutamate Dehydrogenase Reaction

DirectionReactantsIntermediateProductsMetabolic Pathway Link
Anabolic (Nitrogen Assimilation)α-Ketoglutarate + NH₄⁺ + NADPHα-IminoglutarateL-Glutamate + NADP⁺ + H₂OLinks TCA Cycle to Amino Acid Synthesis
Catabolic (Nitrogen Release)L-Glutamate + NAD(P)⁺ + H₂Oα-Iminoglutarateα-Ketoglutarate + NH₄⁺ + NAD(P)HLinks Amino Acid Catabolism to TCA Cycle

Interconnections with Amino Acid Biosynthesis and Catabolism Cycles

The metabolic reactions involving this compound are central to the synthesis and breakdown of nearly all amino acids. Glutamate, formed from the reduction of this compound, is a universal amino group donor in the biosynthesis of most other amino acids. nih.gov Through reactions catalyzed by aminotransferases (transaminases), the amino group from glutamate is transferred to various α-keto acid backbones, generating new amino acids and regenerating α-ketoglutarate. researchgate.net

This process effectively distributes assimilated nitrogen from glutamate to a wide array of metabolic pathways. nih.gov For example, the transamination of oxaloacetate by glutamate yields aspartate, a precursor for other amino acids and nucleotides. creative-proteomics.com

Conversely, during amino acid catabolism, the amino groups from various amino acids are funneled back to α-ketoglutarate to form glutamate. nih.govresearchgate.net This glutamate can then be deaminated via the this compound intermediate by GDH to release free ammonia, which in vertebrates is primarily detoxified through the urea (B33335) cycle. libretexts.org This collection and removal of amino groups is a critical step in utilizing the carbon skeletons of amino acids for energy or gluconeogenesis. researchgate.netnih.gov Therefore, the this compound pathway is integral to the dynamic balance between the body's pool of amino acids and other metabolic demands. ebi.ac.uk

Role in Cellular Nitrogen Homeostasis and Enzyme Regulation Mechanisms

The reversible formation of this compound by glutamate dehydrogenase is a cornerstone of cellular nitrogen homeostasis. nih.govmdpi.com The GDH reaction allows cells to either fix free ammonia when it is needed for biosynthesis or release it from amino acids when they are in excess or required for energy. nih.govplos.org This buffering capacity is vital, as high concentrations of ammonia are toxic to cells, particularly in the central nervous system. libretexts.orgyoutube.com

The significance of this metabolic junction is underscored by the complex allosteric regulation of glutamate dehydrogenase. nih.govnih.gov The activity of this enzyme, and thus the flux through the this compound intermediate, is finely tuned by the energy status of the cell. nih.govyoutube.com

Activators : Adenosine diphosphate (B83284) (ADP), an indicator of low cellular energy, activates GDH, promoting the catabolism of glutamate to α-ketoglutarate to replenish the TCA cycle and support ATP production. nih.govnih.gov Leucine also acts as an allosteric activator. nih.gov

Inhibitors : Guanosine triphosphate (GTP), a signal of high energy charge, is a major inhibitor of GDH. nih.gov When energy levels are high, there is less need to catabolize amino acids for fuel, and the inhibition of GDH conserves glutamate for protein synthesis and other anabolic pathways. nih.gov Other inhibitors include ATP and Palmitoyl-CoA. nih.gov

Furthermore, the enzyme's activity can be regulated by post-translational modifications, such as ADP-ribosylation by SIRT4, which inhibits GDH activity. nih.govnih.gov This multi-layered regulation ensures that the formation and consumption of this compound are tightly coupled to the metabolic state of the cell, playing a crucial role in maintaining nitrogen balance and adapting to changes in nutrient availability. nih.govkhanacademy.org

Table 2: Allosteric Regulation of Glutamate Dehydrogenase (GDH)

Regulator TypeMoleculeMetabolic SignalEffect on GDH ActivityFavored Reaction Direction
ActivatorADPLow EnergyIncreaseCatabolic (Glutamate → α-Ketoglutarate)
ActivatorLeucineAmino Acid AbundanceIncreaseCatabolic (Glutamate → α-Ketoglutarate)
InhibitorGTPHigh EnergyDecreaseAnabolic (α-Ketoglutarate → Glutamate)
InhibitorATPHigh EnergyDecreaseAnabolic (α-Ketoglutarate → Glutamate)
InhibitorPalmitoyl-CoAFatty Acid AbundanceDecreaseAnabolic (α-Ketoglutarate → Glutamate)

Q & A

Q. How can computational modeling be integrated with experimental data in this compound research?

  • Methodological Answer : Combine molecular dynamics simulations (e.g., GROMACS) with experimental kinetic data to predict binding conformations and transition states. Validate models using mutagenesis studies targeting predicted active-site residues. Tools like PyMOL or ChimeraX visualize interactions for hypothesis refinement .

Q. What experimental designs optimize the study of this compound's stability under physiological conditions?

  • Methodological Answer : Use accelerated stability testing (e.g., varying pH 2-9, temperatures 25–40°C) with periodic sampling. Analyze degradation products via LC-MS and apply Arrhenius kinetics to extrapolate shelf-life. Include chelating agents (e.g., EDTA) in buffers to assess metal-catalyzed degradation .

Data Presentation & Reproducibility

Q. How should this compound research data be structured to ensure reproducibility?

  • Methodological Answer : Follow IMRaD format: report raw data in supplementary materials (e.g., NMR spectra, HPLC chromatograms) and summarize key results in tables with descriptive titles (e.g., "Table 1: Kinetic parameters of this compound dehydrogenase"). Use SI units and specify instrument models/software versions .

Q. What are best practices for addressing conflicting spectroscopic data in this compound characterization?

  • Methodological Answer : Replicate experiments under identical conditions and validate instruments with certified standards. If discrepancies persist, perform heteronuclear correlation experiments (e.g., HSQC) or X-ray crystallography for unambiguous structural confirmation. Document all parameters (e.g., solvent, probe temperature) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.